molecular formula C11H14O B3327215 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32281-70-2

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B3327215
CAS RN: 32281-70-2
M. Wt: 162.23 g/mol
InChI Key: UMUJQRABWPODKX-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol consists of a tetrahydronaphthalene ring with a methyl group and a hydroxyl group attached . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Stereoselective Reduction

Research by Tippett and Massy-Westropp (1993) explored the stereoselectivity of reduction of tetrahydronaphthalenes, including derivatives similar to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. They investigated catalytic hydrogenation and lithium in ammonia solutions, finding that serrulatane derivatives underwent highly stereoselective catalytic reduction, yielding cis products. Such findings are significant in the context of stereoselective synthesis, an essential aspect of creating specific isomers of pharmaceutical compounds (Tippett & Massy-Westropp, 1993).

Synthesis of Cardiovascular Agents

Miyake et al. (1983) synthesized various derivatives of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as part of their search for cardiovascular agents. Their study highlights the potential of tetrahydronaphthalene derivatives in developing drugs that can impact cardiovascular health, including vasodilating activity and β-blocking activity (Miyake et al., 1983).

Synthesis of 2-Amino Tetrahydronaphthalene Derivatives

Göksu et al. (2003) described a method for synthesizing 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which is closely related to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Their method involved a multi-step process and highlights the compound's relevance in organic synthesis, particularly in creating complex molecules with potential biological activities (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Exploring DA1 Dopamine Agonist Activity

Nichols et al. (1984) investigated the dopamine agonist activity of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, a compound structurally similar to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This research is particularly relevant in the context of understanding how structural modifications can impact biological activity, especially concerning dopamine receptors (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).

Potential in Tumor Research and Therapy

Berardi et al. (2005) synthesized N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives, demonstrating antiproliferative activity in rat C6 glioma cells. This indicates a potential application of such compounds in tumor research and therapy, showing how structural relatives of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be significant in oncology (Berardi et al., 2005).

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUJQRABWPODKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268559
Record name 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

32281-70-2
Record name 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32281-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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